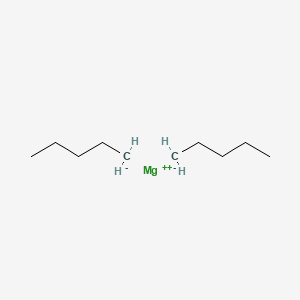
magnesium;pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium pentane is an organometallic compound that combines magnesium with pentane, a hydrocarbon. This compound is part of a broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions. Organomagnesium compounds, such as Grignard reagents, are widely used in organic synthesis due to their ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium pentane can be synthesized through the reaction of magnesium metal with pentyl halides (such as pentyl chloride, bromide, or iodide) in an anhydrous ether solvent. The reaction typically proceeds as follows: [ \text{C}5\text{H}{11}\text{X} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgX} ] where X represents a halogen (Cl, Br, or I). The reaction is carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of magnesium pentane involves similar methods but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The use of automated systems and reactors ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Magnesium pentane, like other organomagnesium compounds, undergoes several types of reactions:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction: Reduces certain functional groups, such as nitriles and epoxides, to amines and alcohols, respectively.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Epoxides: Opens epoxide rings to form alcohols.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and epoxides.
Carboxylic Acids: From reactions with carbon dioxide.
Amines: From reduction of nitriles.
Scientific Research Applications
Chemistry
Magnesium pentane is used in organic synthesis to form carbon-carbon bonds, which are essential in the construction of complex organic molecules. It is a key reagent in the formation of alcohols, carboxylic acids, and amines .
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of organomagnesium compounds are used in the synthesis of pharmaceuticals and biologically active molecules. These compounds facilitate the formation of complex structures that are otherwise challenging to synthesize .
Industry
In the industrial sector, magnesium pentane is used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable tool in the synthesis of various industrial products .
Mechanism of Action
The mechanism by which magnesium pentane exerts its effects involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of the carbon-magnesium bond is influenced by the nature of the halogen and the solvent used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Grignard Reagents: Organomagnesium halides (e.g., methylmagnesium bromide) are similar in reactivity and applications.
Organolithium Compounds: These compounds (e.g., butyllithium) are also highly reactive and used in similar types of reactions.
Uniqueness
Magnesium pentane is unique due to its specific reactivity profile and the types of products it forms. Compared to organolithium compounds, it offers greater selectivity and functional group tolerance, making it a preferred choice in certain synthetic applications .
Properties
CAS No. |
6514-00-7 |
|---|---|
Molecular Formula |
C10H22Mg |
Molecular Weight |
166.59 g/mol |
IUPAC Name |
magnesium;pentane |
InChI |
InChI=1S/2C5H11.Mg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |
InChI Key |
CXYPKXYSWBMCRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[CH2-].CCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















